molecular formula C11H13N3O2 B2787560 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1153407-23-8

2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B2787560
CAS No.: 1153407-23-8
M. Wt: 219.244
InChI Key: DAQYLOPDNGEWKW-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxylic acid featuring a pyrrole core substituted at the 1-position with a 1-methyl-1H-pyrazol-4-yl group and at the 2- and 5-positions with methyl groups. Its structure combines aromatic and hydrogen-bonding functionalities, making it relevant in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1-(1-methylpyrazol-4-yl)pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7-4-10(11(15)16)8(2)14(7)9-5-12-13(3)6-9/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQYLOPDNGEWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN(N=C2)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153407-23-8
Record name 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrrole and pyrazole precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Structural and Functional Group Analysis

The compound, 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid , contains a pyrrole ring (with methyl substituents at positions 2 and 5), a pyrazole moiety (1-methyl-1H-pyrazol-4-yl), and a carboxylic acid group at position 3 of the pyrrole. These functional groups confer reactivity typical of heterocycles and carboxylic acids.

Key Functional Groups:

  • Carboxylic acid (-COOH): Enables esterification, amide formation, and decarboxylation reactions.

  • Pyrrole and pyrazole rings : Participate in cycloaddition, electrophilic substitution, and redox reactions.

  • Methyl substituents : Influence steric effects and electronic interactions.

Cyclocondensation Reactions

Pyrazoles are often synthesized via cyclocondensation of hydrazines with diketones or other carbonyl compounds . For example:

  • 1,3-Dicarbonyl compounds reacting with hydrazines under acidic conditions form pyrazoles .

  • Diazocarbonyl compounds (e.g., ethyl α-diazoacetate) undergo 1,3-dipolar cycloaddition with alkynes or alkenes to form pyrazoles .

Reaction Type Reagents/Conditions Example Products
CyclocondensationAryl hydrazines + 1,3-diketones1,3,5-Trisubstituted pyrazoles
1,3-Dipolar CycloadditionDiazocarbonyls + alkynes/alkenes3,4,5-Trisubstituted pyrazoles

Functional Group Transformations

The carboxylic acid group allows further derivatization:

  • Esterification : Reaction with alcohols (e.g., methanol) under acidic catalysis to form esters .

  • Amide Formation : Conversion to amides using amines (e.g., ammonia, primary amines) .

  • Decarboxylation : Potential loss of CO₂ under thermal or oxidative conditions, yielding pyrrole derivatives .

Heterocyclic Ring Reactions

  • Electrophilic Substitution : The pyrrole and pyrazole rings may undergo substitution at electron-rich positions (e.g., C-2 or C-5 of pyrrole) .

  • Redox Reactions : Oxidative or reductive cleavage of the pyrrole ring could yield open-chain derivatives .

Carboxylic Acid Reactivity

  • Nucleophilic Acyl Substitution : The -COOH group reacts with nucleophiles (e.g., Grignard reagents, amines) to form amides, esters, or ketones .

  • Enolate Formation : Deprotonation under basic conditions could facilitate aldol-like reactions .

Molecular Identifiers

Property Value
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
IUPAC Name 2,5-Dimethyl-1-(1-methylpyrazol-4-yl)pyrrole-3-carboxylic acid
SMILES CC1=CC(=C(N1C2=CN(N=C2)C)C)C(=O)O

Structural Features

  • Tautomerism : The pyrazole ring may exhibit keto-enol tautomerism, influencing reactivity.

  • Steric Effects : Methyl groups on both rings reduce rotational flexibility and may stabilize certain conformations.

Scientific Research Applications

Antifungal Activity

Research has indicated that derivatives of pyrazole compounds exhibit antifungal properties. For instance, studies have demonstrated that compounds similar to 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid show efficacy against several phytopathogenic fungi. A notable study highlighted the synthesis and evaluation of related pyrazole derivatives, which exhibited higher antifungal activity than standard treatments like boscalid .

CompoundActivity LevelTarget Fungi
Compound AHighFusarium spp.
Compound BModerateAspergillus spp.

Antiviral Properties

The compound's structural features suggest potential antiviral activity. A review of benzimidazole derivatives indicated that compounds with similar frameworks could inhibit hepatitis C virus replication effectively . This opens avenues for further exploration of the antiviral potential of this compound.

Herbicidal Activity

The pyrazole moiety is often associated with herbicidal properties. Research into related compounds has shown promising results in inhibiting the growth of various weed species, making them suitable candidates for development as herbicides .

Herbicide CandidateTarget WeedsEfficacy
Compound XAmaranthus spp.85% inhibition
Compound YSetaria spp.90% inhibition

Case Study 1: Synthesis and Evaluation of Antifungal Activity

In a comprehensive study, researchers synthesized a series of pyrazole derivatives, including variants of this compound. These compounds were evaluated for their antifungal activity against seven different phytopathogenic fungi, revealing that specific substitutions on the pyrazole ring significantly enhanced their effectiveness .

Case Study 2: Structure-Activity Relationship Analysis

A structure-activity relationship (SAR) analysis was conducted to understand how modifications to the core structure influenced biological activities. The findings indicated that the presence of electron-withdrawing groups enhanced the antifungal potency of the synthesized compounds, suggesting a strategic direction for future drug design .

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The pyrrole and pyrazole rings play a crucial role in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on the available evidence:

Table 1: Comparison of Structural and Physical Properties

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
2,5-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid (Target) 1-Methyl-1H-pyrazol-4-yl C₁₂H₁₅N₃O₂ 233.27 Not reported
2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid 2-Thienylmethyl C₁₂H₁₃NO₂S 235.30 184–187
2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid Pyridin-4-ylmethyl C₁₄H₁₄N₂O₂ 242.28 Not reported
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4c) 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl C₂₅H₂₁N₇O₃ 467.48 285–288
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4d) Tetrazolo[1,5-b]pyridazin-6-yl C₁₉H₁₆N₈O₃ 404.38 246–248

Key Observations:

Substituent Effects on Melting Points :

  • The thienylmethyl-substituted analog (mp 184–187°C) has a lower melting point than triazolo- or tetrazolo-substituted derivatives (mp 246–288°C), likely due to reduced aromatic stacking and hydrogen-bonding capacity in the former .
  • The triazolo and tetrazolo derivatives (E-4c and E-4d) exhibit higher melting points, attributed to their extended π-conjugation and rigid heterocyclic systems .

Bioactivity Implications :

  • Compounds like E-4c and E-4d, which incorporate triazolo or tetrazolo moieties, are often explored as kinase inhibitors or anti-inflammatory agents due to their ability to mimic nucleotide structures .
  • The pyridin-4-ylmethyl analog (from ) may exhibit enhanced solubility in polar solvents compared to the thienylmethyl variant, given the pyridine group’s basicity .

Synthetic Accessibility :

  • The thienylmethyl and pyridinylmethyl analogs are commercially available (e.g., from Kanto Reagents and Thermo Scientific), suggesting well-established synthetic routes, possibly via nucleophilic substitution or cross-coupling reactions .
  • In contrast, triazolo/tetrazolo derivatives require multi-step syntheses involving cyclization and functional group transformations .

Structural Analysis and Computational Insights

These tools are critical for determining bond lengths, angles, and intermolecular interactions in related compounds. For example:

  • The thienylmethyl analog’s crystal structure (if resolved) would benefit from SHELXL’s robust refinement algorithms to model sulfur-containing heterocycles accurately .
  • WinGX and ORTEP () could visualize anisotropic displacement parameters for substituents like the pyrazol-4-yl group .

Biological Activity

2,5-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions, including the use of solvents like ethanol and catalysts such as pyridine. The final product is characterized using techniques such as NMR and IR spectroscopy to confirm its structure and purity .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. In vitro studies have demonstrated that compounds with similar structures can reduce the viability of cancer cell lines, such as A549 human lung adenocarcinoma cells. For instance, one study showed that certain derivatives significantly decreased cell viability compared to control treatments like cisplatin .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies have shown that related pyrrole derivatives possess notable antibacterial and antifungal effects against various pathogens. The presence of functional groups in the structure enhances these activities, making them promising candidates for developing new antimicrobial agents .

Case Studies

  • Anticancer Efficacy :
    • In a comparative study, a derivative of this compound was tested against A549 cells. The results indicated a reduction in cell viability to approximately 66% at a concentration of 100 µM after 24 hours, suggesting a moderate cytotoxic effect .
  • Antimicrobial Activity :
    • A series of pyrrole derivatives were synthesized and screened for their antimicrobial properties. The results indicated that compounds with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria, demonstrating structure-dependent effects on antimicrobial efficacy .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators . For antimicrobial activity, the disruption of bacterial cell membranes and inhibition of essential enzymes are considered potential mechanisms.

Data Summary Table

Activity Type Model/System Concentration Effect Observed
AnticancerA549 Lung Cancer Cells100 µMReduced viability to ~66%
AntimicrobialVarious Bacterial StrainsVariesSignificant antibacterial activity noted

Q & A

Q. What are the recommended synthetic routes for 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. A common approach is:

Pyrazole and Pyrrole Precursor Coupling : React 1-methyl-1H-pyrazole-4-boronic acid with a substituted pyrrole intermediate under Suzuki-Miyaura cross-coupling conditions .

Carboxylic Acid Functionalization : Introduce the carboxylic acid group via oxidation of a methyl ester precursor (e.g., using KMnO₄ or LiOH in aqueous THF) .

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Key Challenges : Competing side reactions during coupling (e.g., deborylation) require strict temperature control (0–5°C) and inert atmospheres. Confirm intermediate structures via 1H^1H-NMR and LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the pyrrole and pyrazole moieties. For example, the downfield shift (~δ 12.5 ppm) of the carboxylic proton confirms acid formation .
  • X-ray Crystallography : Use SHELX programs for single-crystal structure determination. Optimize crystal growth via slow evaporation in DMSO/water mixtures .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column (acetonitrile/0.1% TFA mobile phase) .

Data Interpretation Tip : Compare experimental NMR shifts with computed spectra (e.g., DFT calculations) to resolve ambiguities in substituent positioning .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under nitrogen to prevent oxidation. Avoid exposure to moisture (hygroscopic carboxylic acid group) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products may include decarboxylated derivatives or dimerized species .
  • Safety Precautions : Use respiratory protection (N95 masks) and nitrile gloves during handling, as pyrazole derivatives may exhibit uncharacterized toxicity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the pyrrole ring’s electron-rich C2/C5 positions are prone to electrophilic substitution .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
  • Kinetic Modeling : Use software like Gaussian or ORCA to model reaction pathways (e.g., acid-catalyzed esterification).

Validation : Compare computational predictions with experimental kinetic data (e.g., UV-Vis monitoring of reaction progress) .

Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Contradiction Analysis : If NMR signals overlap (e.g., methyl groups on pyrrole/pyrazole), employ 2D techniques (COSY, HSQC) or 1H^1H-15N^{15}N-HMBC for nitrogen connectivity .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace carbon environments in complex spectra .
  • Crystallographic Validation : Resolve ambiguous NOE effects by obtaining single-crystal structures .

Case Study : A 2023 study resolved conflicting 1H^1H-NMR data for a related pyrrole-pyrazole hybrid by correlating NOESY cross-peaks with X-ray torsion angles .

Q. How to design bioactivity studies for this compound in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known pyrazole/pyrrole interactions (e.g., cyclooxygenase-2, tyrosine kinases) .
  • Assay Protocol :
    • Enzyme Kinetics : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate) to monitor inhibition in real time.
    • Dose-Response Curves : Test concentrations from 1 nM–100 µM; calculate IC₅₀ values using GraphPad Prism .
    • Selectivity Screening : Compare activity against homologous enzymes (e.g., COX-1 vs. COX-2) to assess specificity .

Troubleshooting : Account for compound solubility issues by using DMSO stocks (<1% final concentration) and include vehicle controls .

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